molecular formula C12H9N3 B13684920 6-Phenylimidazo[1,2-b]pyridazine

6-Phenylimidazo[1,2-b]pyridazine

Cat. No.: B13684920
M. Wt: 195.22 g/mol
InChI Key: LFZAWJFETHHFOI-UHFFFAOYSA-N
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Description

6-Phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with a phenyl group attached at the 6-position. This compound is part of a broader class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-6-bromopyridazine with a bromination reagent to form a brominated intermediate. This intermediate then undergoes cyclization in the presence of a catalyst, such as a lanthanide Lewis acid, to yield the desired imidazo[1,2-b]pyridazine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Phenylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer or decreased microbial growth .

Comparison with Similar Compounds

6-Phenylimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from those of its analogues.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

6-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-6-7-12-13-8-9-15(12)14-11/h1-9H

InChI Key

LFZAWJFETHHFOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C3C=C2

Origin of Product

United States

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